molecular formula C15H11ClFNO2 B3902727 (Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3902727
M. Wt: 291.70 g/mol
InChI Key: WGAUFRDFFWTYMF-FPLPWBNLSA-N
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Description

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 4-fluorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Automated Processes: Implementing automated processes for mixing, heating, and purification to ensure consistency and high yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced enone derivatives.

    Substitution Products: Substituted aniline and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studying its interaction with proteins and other biomolecules.

Medicine

    Drug Development: Exploring its potential as a lead compound in drug discovery.

    Therapeutic Agents: Investigating its efficacy as a therapeutic agent for various diseases.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by interacting with key proteins or nucleic acids.

    Binding Interactions: The chloro and fluoro groups enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2-hydroxyanilino)-1-phenylprop-2-en-1-one: Lacks the chloro and fluoro substituents.

    (Z)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one: Lacks the fluoro substituent.

    (Z)-3-(2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one: Lacks the chloro substituent.

Uniqueness

    Substituent Effects: The presence of both chloro and fluoro groups enhances the compound’s reactivity and binding properties.

    Biological Activity: The unique combination of substituents may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2/c16-11-3-6-15(20)13(9-11)18-8-7-14(19)10-1-4-12(17)5-2-10/h1-9,18,20H/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAUFRDFFWTYMF-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C\NC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one
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(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one
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(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one
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(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one
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